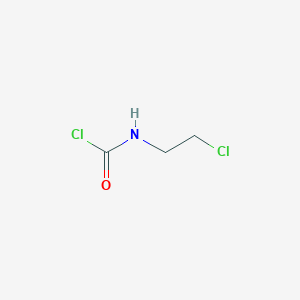

N-(2-Chlorethyl)carbamoylchlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

N-(2-chloroethyl)carbamoyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of agrochemicals and polymers.

Wirkmechanismus

Target of Action

It is known that carbamoyl chlorides, in general, are reactive compounds that can interact with various biological targets .

Mode of Action

N-(2-chloroethyl)carbamoyl chloride, like other carbamoyl chlorides, is likely to interact with its targets through a process known as carbamoylation . This involves the transfer of a carbamoyl group (CONH2) from the compound to its target. The exact nature of this interaction and the resulting changes would depend on the specific target involved .

Biochemical Pathways

Given its potential for carbamoylation, it could theoretically interfere with any pathway involving proteins or other molecules that contain nucleophilic groups (such as amines or alcohols), which are susceptible to carbamoylation .

Pharmacokinetics

It’s known that carbamoyl chlorides are generally moisture sensitive and soluble in nonpolar organic solvents . These properties could influence its absorption and distribution in the body.

Result of Action

Carbamoylation, the likely mode of action of this compound, can alter the function of proteins and other biomolecules, potentially leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-chloroethyl)carbamoyl chloride. For instance, its reactivity and stability can be affected by the presence of moisture, as carbamoyl chlorides are known to be moisture sensitive . Furthermore, the compound’s solubility in nonpolar organic solvents could influence its distribution in different biological environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2-chloroethyl)carbamoyl chloride can be synthesized through the reaction of 2-chloroethylamine hydrochloride with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of N-(2-chloroethyl)carbamoyl chloride involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the compound, which is essential for its subsequent applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-chloroethyl)carbamoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and carbamoyl derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-chloroethylamine and carbon dioxide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with N-(2-chloroethyl)carbamoyl chloride.

Solvents: Dichloromethane and tetrahydrofuran are commonly used solvents for these reactions.

Major Products Formed

Carbamates: Formed through the reaction with alcohols.

Carbamoyl Derivatives: Formed through the reaction with amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-chloroethyl)carbamate

- N-(2-chloroethyl)urea

- N-(2-chloroethyl)thiocarbamoyl chloride

Uniqueness

N-(2-chloroethyl)carbamoyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

N-(2-chloroethyl)carbamoyl chloride, also known as N,N-bis(2-chloroethyl)carbamoyl chloride, is a compound with significant biological activity primarily due to its role as an alkylating agent. This article explores its biochemical properties, mechanisms of action, and implications in cancer research, supported by relevant data and case studies.

- Molecular Formula : C5H8Cl3NO

- Molecular Weight : 204.48 g/mol

- Physical State : Colorless to light yellow liquid

- Boiling Point : 125 °C at 3 mmHg

- Purity : Minimum 97% (GC)

N-(2-chloroethyl)carbamoyl chloride acts primarily through alkylation, leading to the formation of covalent bonds with nucleophilic sites on DNA and proteins. This interaction results in:

- DNA Cross-Linking : The compound induces cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death.

- Protein Modification : It modifies various proteins involved in cellular processes, particularly those related to DNA repair mechanisms, thereby enhancing its cytotoxic effects on cancer cells.

Cellular Effects

The compound has been shown to induce significant cellular effects, particularly in cancer cells:

- Cell Cycle Arrest : It can halt the cell cycle, preventing cancer cells from proliferating.

- Apoptosis Induction : The DNA damage caused by alkylation triggers apoptotic pathways in affected cells.

Case Studies

| Study Reference | Organism | Test Type | Route | Reported Dose | Effect |

|---|---|---|---|---|---|

| National Defense Research Committee (1942) | Mouse | LC | Inhalation | >1540 mg/m³/10 | Induced cellular toxicity |

| MDPI Study (2021) | Murine Melanoma B16 Cells | In Vitro | N/A | Variable | Antiproliferative effect observed |

Pharmacokinetics

The pharmacokinetic profile of N-(2-chloroethyl)carbamoyl chloride is characterized by its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed through biological membranes due to its lipophilic nature.

- Distribution : Widely distributed in tissues with a preference for rapidly dividing cells.

- Metabolism : Undergoes hydrolysis in biological systems, leading to the formation of reactive intermediates that further interact with cellular macromolecules.

- Excretion : Primarily excreted via urine after metabolic conversion.

Toxicological Profile

N-(2-chloroethyl)carbamoyl chloride is classified as a carcinogen and is suspected of causing genetic defects. Its handling requires strict safety measures due to its potential for causing burns and sensitization upon skin contact.

Research Findings

Recent studies emphasize the relevance of this compound in therapeutic contexts:

- Antineoplastic Applications : As an antineoplastic intermediate, it is being investigated for its potential use in cancer treatments due to its ability to target and kill rapidly dividing cells.

- Mechanistic Insights : Research has detailed the specific pathways through which the compound exerts its effects on cellular machinery, particularly focusing on its interactions with DNA repair enzymes.

Eigenschaften

IUPAC Name |

N-(2-chloroethyl)carbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO/c4-1-2-6-3(5)7/h1-2H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOBEBFGAJXFRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.